(4S)-2-Methyl-2,4-pentanediol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-2-methylpentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBMSDMJJWYQN-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308225 | |
| Record name | (4S)-2-Methyl-2,4-pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99210-91-0, 12220-29-0 | |
| Record name | (4S)-2-Methyl-2,4-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99210-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-2-Methyl-2,4-pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Acid Red 299 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Manufacturing of 4s 2 Methyl 2,4 Pentanediol
The industrial production of racemic 2-methyl-2,4-pentanediol is typically achieved through the hydrogenation of diacetone alcohol. However, obtaining the enantiomerically pure (4S) form requires stereoselective synthetic methods.
One common approach is the asymmetric hydrogenation of a prochiral precursor using a chiral catalyst. For instance, Ru-BINAP complexes have been employed for the direct synthesis of (4S)-MPD, although the enantiomeric excess achieved can be moderate. Another strategy involves the kinetic resolution of racemic 2-methyl-2,4-pentanediol, where one enantiomer reacts faster with a chiral reagent, allowing for the separation of the unreacted, enantiomerically enriched diol. ntu.edu.sg Enzymatic resolutions, utilizing enzymes like lipases, also offer a powerful method for obtaining enantiomerically pure diols. acs.orgacs.org
Purification of the synthesized (4S)-2-Methyl-2,4-pentanediol is crucial to achieve high enantiomeric purity. Techniques such as chiral column chromatography are often employed for this purpose. jiangnan.edu.cn
Role As a Chiral Auxiliary and in Asymmetric Synthesis
(4S)-2-Methyl-2,4-pentanediol serves as a versatile chiral auxiliary in a variety of asymmetric transformations. lookchem.com By reacting it with a prochiral substrate, a chiral derivative is formed, which then undergoes a diastereoselective reaction. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.
For example, it can be used to form chiral acetals, which can then direct the stereochemical course of reactions such as Diels-Alder cycloadditions. sfu.ca The diol has also been utilized in the synthesis of chiral ligands for asymmetric catalysis. nih.gov
Advanced Spectroscopic and Analytical Techniques
A suite of advanced analytical techniques is employed to characterize (4S)-2-Methyl-2,4-pentanediol and its derivatives, as well as to determine enantiomeric purity.
| Technique | Application | Key Findings |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure and conformational analysis. researchgate.net | 1H and 13C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule. researchgate.netchemicalbook.com Chiral derivatizing agents can be used in conjunction with NMR to determine enantiomeric excess. researchgate.net |
| X-ray Crystallography | Determination of the three-dimensional structure of the molecule and its derivatives in the solid state. rcsb.orgrcsb.org | Provides precise information on bond lengths, bond angles, and absolute configuration. It is also instrumental in understanding its interactions as a cryoprotectant with proteins. atamanchemicals.com |
| Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. jiangnan.edu.cnjiangnan.edu.cn | These techniques are essential for determining the enantiomeric excess of this compound and its products in asymmetric synthesis. nih.govresearchgate.net |
Applications in Materials Science and Coordination Chemistry
The chirality and bifunctional nature of (4S)-2-Methyl-2,4-pentanediol make it a valuable component in the design and synthesis of novel materials and coordination complexes.
In materials science, it can be incorporated as a chiral building block in the synthesis of polymers and metal-organic frameworks (MOFs). These chiral materials can have applications in enantioselective separations and catalysis.
In coordination chemistry, the two hydroxyl groups of this compound can act as a bidentate ligand, coordinating to metal centers to form chiral complexes. These complexes can then be utilized as catalysts in a range of asymmetric reactions.
Theoretical and Computational Studies
Theoretical and computational methods play a crucial role in understanding the conformational preferences and reactivity of (4S)-2-Methyl-2,4-pentanediol. Molecular dynamics simulations have been used to investigate its stabilizing effect on proteins. nih.gov Quantum chemical calculations can predict the relative energies of different conformers and provide insights into the mechanisms of reactions in which it participates. researchgate.netaip.org These computational studies complement experimental findings and aid in the rational design of new applications for this versatile chiral diol.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
